molecular formula C16H18N2O3 B2830904 Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate CAS No. 861212-16-0

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate

Cat. No.: B2830904
CAS No.: 861212-16-0
M. Wt: 286.331
InChI Key: AUHBPZVZFHYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an ethyl ester group. This compound is a colorless liquid with a sweet fragrance and is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate typically involves the reaction of 6-methyl-2-phenyl-4-pyrimidinol with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidinol attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-20-16(19)12(3)21-14-10-11(2)17-15(18-14)13-8-6-5-7-9-13/h5-10,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHBPZVZFHYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=NC(=NC(=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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